2-(Aminomethyl)-3,3,3-trifluoropropanoic acid
Overview
Description
2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a useful research compound. Its molecular formula is C4H6F3NO2 and its molecular weight is 157.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
It is used in the synthesis of fluorinated amino acids, which are significant in peptide/protein-based chemical biology. This facilitates applications in medicinal chemistry and life science (Lou et al., 2019).
This compound is instrumental in generating dimethylaminomethylene vinamidinium salts, as explored in scientific research (Davies et al., 2002).
It is also used in the synthesis of trifluoroalanine and trifluorolactic acid derivatives (Sewald & Burger, 1992).
As a precursor, it contributes to the development of various α-CF3-β2-amino acid derivatives, which are useful synthetic intermediates for novel 3,3,3-trifluoroalanine derivatives, potential drug candidates (Skarpos et al., 2006).
The compound facilitates the highly stereoselective synthesis of anti-alpha-trifluoromethyl-beta-amino acid derivatives, a potential application in scientific research (Shimada et al., 2006).
It's applied to the synthesis of 2-aryl-3,3,3-trifluoropropanoic acids, which can be used to create β,β,β-trifluorinated non-steroidal anti-inflammatory drugs (NSAIDs) (Yamauchi et al., 2010).
It serves as a promising precursor to fluorinated alpha-amino acids (Amii et al., 2000).
Additionally, the synthesis of α-trifluoromethyl unsaturated carboxylic acids, potentially applicable in organic electronics and bioactivity, is another application (Liu et al., 2011).
2-Trifluoromethylketenimines, derived from this compound, are used in chemical reactions for functionalizing α-amino acids (Katagiri et al., 2009).
In the field of drug development, its derivatives can substitute for a carboxylic acid to increase the lipophilicity of drug candidates (Qiu et al., 1999).
It's used in the solvent-controlled asymmetric Strecker reaction for the stereoselective synthesis of alpha-trifluoromethylated alpha-amino acids (Wang et al., 2006).
The compound is also used in the aminomethylation of electron-rich aromatics, facilitating the synthesis of aromatic primary amines and 1-aryl-trichloroethylamines (Sakai et al., 2003).
In the field of energy storage, it enhances the high-voltage performance of lithium-ion batteries (Zheng et al., 2017).
The method for preparing 3,3,3-trifluoropropanoic acid, derived from this compound, is efficient for scientific research applications (Komata et al., 2008).
Ethyl 3,3,3-trifluoropropanoate, another derivative, improves the cycling performance of LiMn2O4 cathode in lithium-ion batteries at elevated temperatures (Huang et al., 2016).
It also contributes to the synthesis of enantiomerically enriched 3,3,3-trifluoroalanine using asymmetric reduction and oxidative removal of N-aromatic moiety (Sakai et al., 1996).
Ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative are useful in chemical research for their convenient synthesis (Molines & Wakselman, 1987).
It's involved in the beta-lyase-dependent metabolism in humans and is nephrotoxic in rats (Iyer et al., 1998).
Mechanism of Action
Target of Action
The primary target of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is bacterial membranes . This compound is a part of a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets by damaging the bacterial membrane . This interaction leads to a rapid bactericidal effect, making it an effective antimicrobial agent .
Biochemical Pathways
It is known that cationic polymers like this compound can overcome bacterial membrane-related resistance mechanisms . This suggests that the compound may interfere with the normal functioning of bacterial membranes, disrupting essential processes such as nutrient uptake and waste removal.
Pharmacokinetics
It is known that the compound is capable of effectively killing mrsa persisters at 4× mic due to its capacity to damage the membrane
Result of Action
The primary result of the action of this compound is the death of bacterial cells. By damaging the bacterial membrane, the compound disrupts essential cellular processes, leading to cell death .
Safety and Hazards
The safety and hazards associated with “2-(Aminomethyl)-3,3,3-trifluoropropanoic acid” would depend on its exact properties and usage. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the relevant safety data sheets for specific information .
Properties
IUPAC Name |
2-(aminomethyl)-3,3,3-trifluoropropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNVXKFDGVLJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381988 | |
Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122490-10-2 | |
Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.